molecular formula C26H44N10S4 B14315914 6,6'-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine) CAS No. 112821-93-9

6,6'-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine)

Cat. No.: B14315914
CAS No.: 112821-93-9
M. Wt: 625.0 g/mol
InChI Key: CSKGOFVBYIBMTO-UHFFFAOYSA-N
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Description

6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine): is a complex organic compound featuring a tetrasulfane linkage and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine) typically involves multiple steps. The process begins with the preparation of the triazine rings, followed by the introduction of the tetrasulfane linkage. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems can help maintain precise control over reaction conditions, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine) can undergo various chemical reactions, including:

    Oxidation: The tetrasulfane linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the tetrasulfane linkage, leading to the formation of thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazine rings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrasulfane linkage can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine) exerts its effects involves its interaction with molecular targets through its tetrasulfane linkage and triazine rings. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function or the stabilization of specific molecular structures.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4-diamine, 6-phenyl-: Similar triazine structure but lacks the tetrasulfane linkage.

    1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Contains similar triazine rings but different substituents.

Uniqueness

The uniqueness of 6,6’-(Tetrasulfane-1,4-diyl)bis(N~4~-cyclohexyl-N~2~,N~2~-diethyl-1,3,5-triazine-2,4-diamine) lies in its tetrasulfane linkage, which imparts distinct chemical and physical properties not found in other triazine derivatives. This makes it particularly valuable for applications requiring high thermal stability and specific electronic characteristics.

Properties

CAS No.

112821-93-9

Molecular Formula

C26H44N10S4

Molecular Weight

625.0 g/mol

IUPAC Name

4-N-cyclohexyl-6-[[4-(cyclohexylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]tetrasulfanyl]-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H44N10S4/c1-5-35(6-2)23-29-21(27-19-15-11-9-12-16-19)31-25(33-23)37-39-40-38-26-32-22(28-20-17-13-10-14-18-20)30-24(34-26)36(7-3)8-4/h19-20H,5-18H2,1-4H3,(H,27,29,31,33)(H,28,30,32,34)

InChI Key

CSKGOFVBYIBMTO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2CCCCC2)SSSSC3=NC(=NC(=N3)N(CC)CC)NC4CCCCC4

Origin of Product

United States

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